2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC18916948
Molecular Formula: C27H23N3O5
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23N3O5 |
|---|---|
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | 2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C27H23N3O5/c1-34-20-13-11-19(12-14-20)28-23(31)17-30-24-21-9-5-6-10-22(21)35-25(24)26(32)29(27(30)33)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,31) |
| Standard InChI Key | PCPKKCRNEWIUMW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53 |
Introduction
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule that integrates elements from both benzofuran and pyrimidine classes. Its unique structural features, including a benzofuro-pyrimidine core, a 2-phenylethyl side chain, and an N-(4-methoxyphenyl) acetamide moiety, contribute to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the phenylethyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Data Table: Comparison of Benzofuro-Pyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide | C26H21N3O4 | 439.47 | Potential therapeutic effects |
| 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide | C26H20FN3O4 | 457.5 | Biological activity through molecular interactions |
| 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide | - | 439.47 | Potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume